B1192344 BMS-911172

BMS-911172

カタログ番号: B1192344
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). This compound was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well as in the chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model (60 mg/kg). PD marker assay in mice showed a dose-dependent inhibition of phosphorylation of AAK1 substrate mu-2 in the brain. There were no motor side effects at the doses tested. This compound may be useful for the treatment of neuropathic pain

科学的研究の応用

JAK2 Inhibition and Myeloproliferative Neoplasms

BMS-911543 is primarily recognized for its role as a potent and selective inhibitor of Janus kinase 2 (JAK2). This specific inhibition is significant in treating myeloproliferative neoplasms (MPNs). Research has shown that BMS-911543 exhibits potent anti-proliferative effects in cell lines dependent on JAK2 signaling, demonstrating its efficacy in conditions where JAK2 is constitutively active (Purandare et al., 2012). Additionally, it shows promise in in vivo models of JAK2 signaling, indicating its potential for broader therapeutic applications.

Phase 1/2a Study in Myelofibrosis

In a multicenter Phase 1/2a study, BMS-911543 was evaluated for its safety, pharmacokinetics, and preliminary efficacy in treating myelofibrosis, a type of MPN. This study aimed to ascertain the maximum tolerated dose and to observe its effects on various biological markers related to myelofibrosis. The results from this study highlighted the drug's potential in controlling symptoms and reducing spleen volume in patients, including those previously treated with other JAK inhibitors (Roberts et al., 2013).

Synthesis and Chemical Characterization

The development of BMS-911543 involved innovative synthetic techniques, including a Ni-catalyzed C-H functionalization to construct its complex heterocyclic structure. This efficient synthesis, starting from basic materials and achieved in a few steps, is crucial for the large-scale production and further research of the compound (Fitzgerald et al., 2015).

Bioanalytical Assay Development

To facilitate clinical studies and therapeutic monitoring of BMS-911543, a UHPLC-MS/MS bioanalytical assay was developed. This assay provides a robust, accurate, and rapid method for quantifying BMS-911543 in human plasma, essential for dose optimization and pharmacokinetic studies (Liu et al., 2015).

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMS-911172;  BMS 911172;  BMS911172

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。